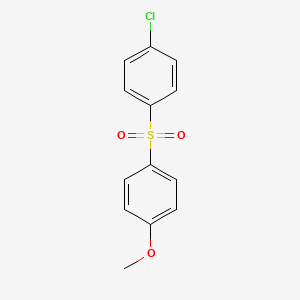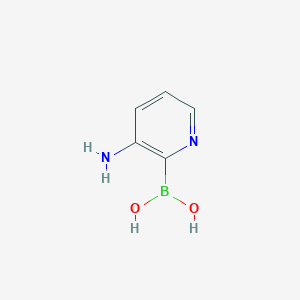
(3R)-3-cyclopropylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-cyclopropylpyrrolidine is a chiral compound characterized by a cyclopropyl group attached to the third carbon of a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-cyclopropylpyrrolidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts. This process ensures the selective formation of the (3R) enantiomer. Another approach involves the use of cyclopropylcarbinylamine as a starting material, which undergoes cyclization to form the desired pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The scalability of these processes makes them suitable for commercial production.
化学反应分析
Types of Reactions
(3R)-3-cyclopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3R)-3-cyclopropylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R)-3-cyclopropylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and the pyrrolidine ring contribute to its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
相似化合物的比较
Similar Compounds
(3S)-3-cyclopropylpyrrolidine: The enantiomer of (3R)-3-cyclopropylpyrrolidine, differing in the spatial arrangement of the cyclopropyl group.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Pyrrolidine: The parent compound without the cyclopropyl substitution.
Uniqueness
This compound is unique due to its chiral nature and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications.
属性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC 名称 |
(3R)-3-cyclopropylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2/t7-/m0/s1 |
InChI 键 |
DIPYDHCEOYPCTC-ZETCQYMHSA-N |
手性 SMILES |
C1CNC[C@H]1C2CC2 |
规范 SMILES |
C1CC1C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11751276.png)





![1-(2-chloropyrimidin-4-yl)-5-fluoro-3-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11751303.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11751304.png)

![[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751313.png)
![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11751322.png)

![2-({4-[(Cyclopropylmethyl)amino]cyclohexyl}amino)ethan-1-ol](/img/structure/B11751329.png)
![1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B11751333.png)
